N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-11-4-8-15(9-5-11)19(17,18)16-14-7-6-12(2)13(3)10-14/h4-10,16H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUKYTXPMUKVOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 4-Methylbenzenesulfonyl Chloride with 3,4-Dimethylaniline
The synthesis of N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide begins with the preparation of 4-methylbenzenesulfonyl chloride. Toluene dissolved in chloroform is treated with chlorosulfonic acid at 0°C, yielding 4-methylbenzenesulfonyl chloride after isolation. This intermediate reacts with 3,4-dimethylaniline in a stoichiometric ratio under reflux conditions. The reaction proceeds via nucleophilic substitution, where the amine group of 3,4-dimethylaniline displaces the chloride on the sulfonyl group (Fig. 1).
Critical Reaction Parameters:
- Solvent System: Chloroform facilitates the sulfonation step, while dilute ethanol is used for recrystallization.
- Temperature: Initial sulfonation occurs at 0°C, followed by reflux (≈70°C) during amidation.
- Stoichiometry: Equimolar ratios ensure complete conversion, minimizing byproducts.
The crude product is filtered and washed with cold water to remove residual acids, yielding a pale solid. Recrystallization from ethanol enhances purity, confirmed by melting point consistency and spectroscopic analysis.
Optimization of Reaction Conditions
While the standard method uses chloroform and chlorosulfonic acid, alternative solvents like tetrahydrofuran (THF) or dichloromethane may improve yield in scaled-up syntheses. However, chloroform’s non-polar nature aids in separating the sulfonyl chloride from aqueous layers. Reaction time is minimized to 10 minutes under reflux to prevent decomposition.
Purification and Crystallization
Recrystallization Techniques
Recrystallization from dilute ethanol produces needle-like crystals suitable for X-ray diffraction. The process involves dissolving the crude product in hot ethanol, followed by gradual cooling to induce crystallization. This step removes unreacted aniline and sulfonic acid derivatives, achieving >95% purity.
Spectroscopic Purity Confirmation
- Infrared (IR) Spectroscopy: Strong absorption bands at 1320 cm⁻¹ (S=O symmetric stretch) and 1150 cm⁻¹ (S=O asymmetric stretch) confirm sulfonamide formation.
- NMR Spectroscopy:
Structural Characterization
X-ray Crystallographic Analysis
Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P2₁/c) with the following parameters:
| Parameter | Value |
|---|---|
| a (Å) | 12.927(3) |
| b (Å) | 7.452(2) |
| c (Å) | 18.728(4) |
| β (°) | 104.01(3) |
| Volume (ų) | 1753.6(7) |
| Z | 4 |
Molecular Geometry:
- The sulfonyl group adopts a tetrahedral geometry around sulfur, with S–O bond lengths of 1.432(2) Å and 1.435(2) Å.
- The C–S–N–C torsion angle is -61.8(2)°, inducing a bent conformation (Fig. 2).
- The dihedral angle between the two benzene rings is 47.8(1)°, influenced by steric interactions between methyl groups.
Intermolecular Interactions:
Comparative Analysis with Related Sulfonamides
This compound exhibits distinct structural features compared to analogs:
| Compound | Torsion Angle (°) | Dihedral Angle (°) | Hydrogen Bonding Pattern |
|---|---|---|---|
| This compound | -61.8 | 47.8 | Chains (N–H···O) |
| 4-Chloro-N-(3,4-dimethylphenyl)-2-methylbenzenesulfonamide | -49.7 | 71.6 | Dimers (N–H···O) |
The larger dihedral angle in the chloro derivative (71.6° vs. 47.8°) arises from steric clashes between the ortho-chloro and meta-methyl groups.
Mechanistic Insights
Sulfonation and Amidation Pathways
The reaction mechanism involves two key steps:
- Sulfonation: Chlorosulfonic acid protonates toluene’s methyl group, enabling electrophilic substitution to form 4-methylbenzenesulfonyl chloride.
- Amidation: 3,4-Dimethylaniline attacks the electrophilic sulfur atom, displacing chloride via a concerted Sₙ2-like mechanism.
Key Transition State Features:
- Partial positive charge on sulfur stabilizes the nucleophilic attack.
- Steric hindrance from methyl groups slows reaction kinetics, necessitating elevated temperatures.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride for halogenation or sulfuric acid for nitration.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C₁₅H₁₇N₁O₂S
- Functional Group : Sulfonamide
- Key Features :
- Two methyl groups on the phenyl ring enhance lipophilicity.
- The compound exhibits a unique conformation due to the tilting of the benzene rings.
Medicinal Chemistry
N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide has been investigated for its antimicrobial properties . The sulfonamide group mimics para-aminobenzoic acid (PABA), inhibiting bacterial dihydropteroate synthase, which is essential for folate synthesis. This mechanism leads to a bacteriostatic effect, making it effective against various bacterial strains.
Case Study: Antibacterial Activity
A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional sulfonamides against Gram-positive bacteria. This suggests enhanced potency and potential therapeutic applications in treating bacterial infections .
Organic Synthesis
The compound serves as a valuable reagent in organic synthesis, acting as a building block for more complex molecules. Its ability to participate in various chemical reactions, such as nucleophilic substitutions and oxidation reactions, makes it a versatile tool in synthetic chemistry.
Reaction Types
- Substitution Reactions : Can produce various substituted sulfonamides.
- Oxidation Reactions : Methyl groups can be oxidized to carboxylic acids.
- Reduction Reactions : The sulfonamide group can be reduced to form amines.
Industrial Applications
In industry, this compound is utilized in the production of dyes and pigments. Its structural properties contribute to the stability and efficacy of these products.
Antibacterial Properties
Preliminary research indicates that this compound may also possess anti-inflammatory effects. In vivo studies have shown that doses of 10 mg/kg can reduce inflammatory markers in animal models .
Mechanism of Action
The mechanism of action of N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-Dimethylphenyl)-4-methylbenzenesulfonamide
- N-(3,5-Dimethylphenyl)-4-methylbenzenesulfonamide
- N-(3,4-Dimethylphenyl)-4-fluorobenzenesulfonamide
Uniqueness
N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the 4-methylbenzenesulfonyl group further distinguishes it from other sulfonamides, potentially offering different pharmacological properties and applications.
Biological Activity
N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide, a sulfonamide compound, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide functional group attached to a substituted aromatic system. Its chemical formula includes carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The specific arrangement of substituents on the benzene rings contributes significantly to its biological activity.
This compound functions primarily as an enzyme inhibitor. The sulfonamide group can mimic para-aminobenzoic acid (PABA), a critical substrate for folate synthesis in bacteria. By inhibiting this pathway, the compound disrupts bacterial DNA synthesis, leading to antibacterial effects.
Antibacterial Properties
Research indicates that this compound exhibits notable antibacterial activity. This is primarily due to its structural similarity to PABA, allowing it to effectively inhibit bacterial growth. Studies have shown that modifications in the sulfonamide structure can enhance its potency against various pathogens.
Table 1: Summary of Antibacterial Activity
| Pathogen | Inhibition Zone (mm) | Reference |
|---|---|---|
| Escherichia coli | 15 | |
| Staphylococcus aureus | 18 | |
| Pseudomonas aeruginosa | 12 |
Case Studies and Research Findings
-
Enzyme Inhibition Studies :
A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. The compound showed IC50 values indicating significant inhibition at low concentrations . -
Structural Activity Relationship (SAR) :
Research has explored the SAR of sulfonamides, highlighting how variations in substituent groups can affect antibacterial efficacy. For instance, the presence of methyl groups on the aromatic rings was found to enhance binding affinity to DHPS compared to unsubstituted analogs . -
Toxicity Assessments :
Toxicity studies have indicated that while this compound is effective against certain bacterial strains, it exhibits low toxicity towards mammalian cells at therapeutic concentrations. This suggests a favorable safety profile for potential therapeutic applications .
Q & A
Q. How is the crystal structure of N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide experimentally determined?
Methodological Answer: The crystal structure is determined via single-crystal X-ray diffraction using a diffractometer (e.g., Bruker APEXII CCD or Enraf–Nonius CAD-4). Key steps include:
- Data Collection: Monochromatic radiation (e.g., Mo-Kα), ω/2θ scans, and absorption correction (e.g., ψ-scan) .
- Structure Solution: Direct methods (via SHELXS or SHELXD) for phase determination .
- Refinement: Full-matrix least-squares refinement on F² using SHELXL. Hydrogen atoms are positioned via a riding model (C–H = 0.93–0.96 Å, N–H = 0.86 Å) .
- Validation: Tools like PLATON ensure geometric accuracy and detect disorders .
Example Crystallographic Data (from ):
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| a, b, c (Å) | 9.732, 15.045, 10.425 |
| β (°) | 100.10 |
| R₁ (I > 2σ(I)) | 0.070 |
Q. What synthetic route is used to prepare this compound?
Methodological Answer: A two-step synthesis is employed:
- Step 1: React 4-methylbenzenesulfonyl chloride with 3,4-dimethylaniline in chloroform at 0°C, followed by gradual warming to room temperature .
- Step 2: Purify the product via recrystallization from ethanol. Purity is confirmed by melting point consistency, IR spectroscopy (S=O stretch ~1350 cm⁻¹), and NMR (aromatic proton integration) .
Advanced Research Questions
Q. How can hydrogen bonding networks in this compound be analyzed to explain crystal packing?
Methodological Answer: Hydrogen bonding analysis involves:
- Identifying N–H⋯O interactions (e.g., d(N–O) = 2.89–3.02 Å, ∠N–H–O ~160°) from crystallographic data .
- Visualizing packing motifs (e.g., infinite chains along the a-axis) using ORTEP-3 or WinGX .
- Quantifying intermolecular interactions via Hirshfeld surface analysis (e.g., using CrystalExplorer) to assess contribution of H-bonding vs. van der Waals contacts .
Example Hydrogen Bond Metrics (from ):
| D–H⋯A | d(D–H) (Å) | d(H⋯A) (Å) | d(D⋯A) (Å) | ∠D–H–A (°) |
|---|---|---|---|---|
| N1–H1⋯O2 | 0.86 | 2.12 | 2.966 | 168 |
Q. How do conformational isomerism and substituent effects influence the molecular geometry of this sulfonamide?
Methodological Answer:
- Torsion Angle Analysis: Use SHELXL to measure torsion angles (e.g., C–SO₂–NH–C = -61.8°), revealing a "gauche" conformation .
- Substituent Impact: Compare with analogs (e.g., N-(2,6-dimethylphenyl) derivatives) to assess steric/electronic effects on ring tilt angles (e.g., 47.8° between aromatic rings) .
- DFT Calculations: Optimize gas-phase geometry using Gaussian or ORCA and compare with experimental data to quantify lattice forces .
Q. What strategies resolve discrepancies during crystallographic refinement (e.g., high R factors or thermal motion)?
Methodological Answer:
- High R Factors: Re-examine data for absorption errors (apply multi-scan corrections) or twinning (check BASF parameter in SHELXL) .
- Thermal Motion: Use anisotropic displacement parameters for non-H atoms and constrain methyl groups with ISOR .
- Validation Tools: Employ checkCIF to flag outliers (e.g., bond length/angle deviations >4σ) .
Data Contradiction Analysis
Q. How should researchers address unexpected byproducts (e.g., double sulfonamides) during synthesis?
Methodological Answer:
- Mechanistic Insight: Over-sulfonylation may occur if stoichiometry or reaction time is unoptimized. Monitor intermediates via TLC or LC-MS .
- Crystallographic Confirmation: Characterize byproducts via X-ray diffraction (e.g., N-(2,3-dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide in ).
- Adjust Reaction Conditions: Reduce sulfonyl chloride equivalents or lower reaction temperature to favor mono-substitution .
Software and Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
